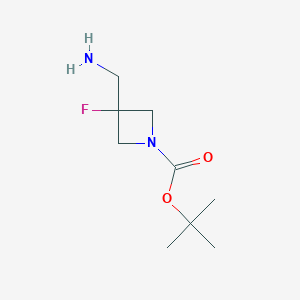

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Description

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0) is a fluorinated azetidine derivative with a molecular formula of C₉H₁₇FN₂O₂ and a molecular weight of 204.24 g/mol . The compound features a strained four-membered azetidine ring substituted with a fluorinated aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its structure combines conformational rigidity (due to the azetidine ring) with reactive handles (amine and fluorine) for further functionalization, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNGGAXXQINCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705353 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083181-23-0 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇FN₂O₂

- Molecular Weight : 204.24 g/mol

- Structure : The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, contributing to its reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. The presence of fluorine in its structure enhances its electronic properties, potentially increasing binding affinity to biological targets. Preliminary studies suggest that the compound may modulate enzyme activity, particularly in kinase-mediated pathways, which are crucial in many diseases .

Pharmacological Potential

Research indicates that this compound may have applications in treating conditions related to aberrant kinase activity, such as certain cancers and inflammatory diseases. Its ability to inhibit specific protein kinases positions it as a candidate for therapeutic development .

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. Common methods include:

- Formation of the Azetidine Ring : Utilizing cyclization reactions involving suitable precursors.

- Fluorination : Introducing the fluorine atom through electrophilic or nucleophilic substitution reactions.

- Carboxylation : Adding the carboxylate group to enhance reactivity.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines. These studies have shown that the compound exhibits:

- Cytotoxicity : Demonstrated selective cytotoxic effects against certain cancer cell lines.

- Kinase Inhibition : Inhibition of specific kinases involved in cell proliferation and survival pathways .

Comparative Analysis with Analogous Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azetidine core with aminomethyl and fluoro groups | Potential kinase inhibitor |

| Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | Similar azetidine core but lacks fluorine | Reduced binding affinity |

| (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine | Pyrrolidine structure with fluorine | Neuroactive properties |

| Tert-butyl 4-fluoropiperidine | Pipedrine derivative | Different reactivity patterns |

Future Directions

Given the preliminary findings regarding its biological activity, further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated organic compound with a unique azetidine ring structure, a tert-butyl group, and an aminomethyl substituent with a carboxylate functional group. It has a molecular weight of 204.24 g/mol and the molecular formula C₉H₁₇FN₂O₂ . This compound is significant in medicinal and synthetic organic chemistry due to its structural properties, which contribute to its potential biological activity.

Potential Applications

- Medicinal Chemistry The unique structure of this compound may lead to applications in medicinal chemistry. Fluorinated compounds often exhibit unique biological activities because of the electronic properties of fluorine. Studies indicate that this compound may interact favorably with biological targets, such as enzymes and receptors, but more research is needed to clarify its pharmacological potential and mechanisms of action.

- Pharmaceutical Development this compound has potential applications in pharmaceutical development due to its possible biological activity and utility in synthetic chemistry.

- Diabetes Treatment A study identified a novel substituted quinazoline sulfonamide, SRI-37330, that is orally bioavailable and has a favorable safety profile. It inhibits TXNIP expression and signaling in mouse and human islets, inhibits glucagon secretion and function, lowers hepatic glucose production and hepatic steatosis, and exhibits strong anti-diabetic effects in mouse models of type 1 diabetes (T1D) (STZ) and T2D (db/ db) .

Interactions

Interaction studies involving this compound have focused on its reactivity with various biological targets and other chemical species. Research suggests that fluorinated compounds often exhibit enhanced binding affinity to enzymes and receptors because of their unique electronic characteristics. Ongoing studies aim to clarify specific interactions and mechanisms within biological systems, which could provide insights into its potential therapeutic uses.

Analogs

Several compounds share structural similarities with this compound. These compounds share similar structural motifs but differ in their substituents and functional groups, affecting their chemical behavior and biological activity. The presence of additional functional groups or variations in the azetidine structure contributes to the uniqueness of this compound compared to its analogs. Examples of similar compounds include:

- Tert-butyl 3-(aminomethyl)-3-methylazetidine (similar azetidine core, contains a methyl group instead of fluorine).

- (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine (pyrrolidine structure with a different ring structure with potential neuroactivity).

- Tert-butyl 4-fluoropiperidine (piperidine derivative with a larger ring size and different reactivity patterns).

- Tert-butyl 2-(aminomethyl)-2-fluoropropanoate (propanoate derivative with a shorter carbon chain and different functional groups).

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Aminomethyl vs. Bromomethyl: The bromomethyl derivative (CAS: 1374658-83-9) is more reactive in Suzuki or Ullmann couplings, whereas the aminomethyl group in the target compound allows for amide bond formation or Schiff base chemistry .

- Fluorine Impact: Fluorination at the 3-position enhances metabolic stability and modulates electronic effects, as seen in the cyano analog (CAS: 1788041-57-5), where the -CN group withdraws electron density, increasing the azetidine ring’s strain .

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl analog (CAS: 1126650-66-5) exhibits higher solubility in polar solvents, while the aminomethyl group provides a nucleophilic site for further derivatization .

Ring Size and Saturation: Azetidine vs. Piperidine Derivatives

Table 2: Ring Size Comparison

Key Observations:

- Reactivity : The azetidine’s strain increases susceptibility to ring-opening reactions compared to piperidine derivatives .

- Biological Activity : Piperidine derivatives are more common in bioactive molecules (e.g., kinase inhibitors), while azetidines are emerging for their improved pharmacokinetic profiles .

Preparation Methods

Azetidine Ring Formation and Substitution

- The azetidine ring is constructed using cyclization strategies from suitable precursors containing nitrogen and carbon atoms positioned for ring closure.

- Fluorination at the 3-position is achieved using selective fluorinating agents under mild conditions to avoid overreaction or degradation of the ring system.

- The aminomethyl group is introduced via nucleophilic substitution or reductive amination on a suitable intermediate bearing a leaving group at the 3-position.

Boc Protection

- The nitrogen atom of the azetidine ring is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

- This step stabilizes the molecule for subsequent reactions and purification.

Reaction Conditions and Purification

- Reactions are typically conducted in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature or slightly elevated temperatures.

- After completion, the reaction mixtures are subjected to filtration to remove insolubles, followed by solvent removal under reduced pressure.

- The crude product is purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity (>98%).

Representative Synthetic Procedure (Summary)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting azetidine precursor | Cyclization to form azetidine ring |

| 2 | Selective fluorinating agent (e.g., N-fluorobenzenesulfonimide) | Introduction of fluorine at C-3 |

| 3 | Aminomethylation reagents (e.g., formaldehyde and amine source) | Introduction of aminomethyl substituent |

| 4 | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Boc protection of azetidine nitrogen |

| 5 | Purification by chromatography | Isolation of pure this compound |

Analytical and Research Findings

- The molecular formula is C9H17FN2O2 with a molecular weight of 204.24 g/mol.

- The compound exhibits stability under refrigerated storage (0–10°C) and is sensitive to light, air, and heat, requiring storage under inert atmosphere to maintain integrity.

- Purity is typically confirmed by gas chromatography (GC) or HPLC, with target purity exceeding 98%.

- Structural confirmation is performed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming the presence of the fluorine atom, aminomethyl group, and Boc protection.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C9H17FN2O2 |

| Molecular Weight | 204.24 g/mol |

| Key Functional Groups | Azetidine ring, Fluoro substituent, Aminomethyl group, Boc protection |

| Solvents Used | THF, DCM, DMF (polar aprotic solvents) |

| Reaction Temperature | 0°C to room temperature (sometimes elevated) |

| Purification Methods | Flash chromatography, preparative HPLC |

| Storage Conditions | Refrigerated (0–10°C), protected from light and air |

| Purity | >98% (GC or HPLC) |

Research Context and Applications

- The compound serves as a valuable intermediate in the synthesis of fluorinated azetidine derivatives, which are important in medicinal chemistry for modulating biological activity and improving pharmacokinetic properties.

- Fluorination at the azetidine ring enhances metabolic stability and binding affinity in drug candidates.

- The aminomethyl substituent provides a handle for further derivatization or conjugation to other pharmacophores.

Q & A

Q. What are the key structural features of Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, and how do they influence its chemical reactivity?

The compound contains three critical structural elements:

- Azetidine Ring : A strained four-membered nitrogen-containing ring that enhances reactivity due to ring strain .

- Fluorine Substituent : At the 3-position, fluorine's electronegativity alters electron density, affecting nucleophilic/electrophilic behavior and metabolic stability .

- tert-Butyl Carbamate : A bulky protecting group that enhances solubility in organic solvents and stabilizes the molecule against hydrolysis during synthesis .

- Aminomethyl Group : Provides a site for functionalization (e.g., amidation, Schiff base formation) in drug discovery workflows .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves multi-step routes:

Ring Formation : Azetidine rings are constructed via [2+2] cycloaddition or nucleophilic substitution (e.g., using tert-butyl dicarbonate) .

Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or halogen exchange reactions introduce fluorine at the 3-position .

Aminomethylation : Reductive amination or nucleophilic substitution adds the aminomethyl group .

Table 1 : Example Synthesis Steps

| Step | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Azetidine Formation | tert-Butyl chloroformate, K₂CO₃, DCM | tert-Butyl azetidine-1-carboxylate | |

| Fluorination | Selectfluor®, CH₃CN, 60°C | 3-fluoroazetidine derivative | |

| Aminomethylation | NH₂CH₂Br, NaH, THF | Target compound |

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in fluorination steps?

- Reagent Selection : Use anhydrous conditions and fluorinating agents like DAST (diethylaminosulfur trifluoride) to minimize side reactions .

- Temperature Control : Maintain sub-zero temperatures (-20°C) during fluorination to reduce decomposition .

- Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization to isolate intermediates .

Q. What analytical techniques are critical for characterizing fluorinated intermediates in this compound’s synthesis?

Q. How does the 3-fluoro substituent impact the compound’s electronic properties and biological interactions?

- Electron-Withdrawing Effect : Fluorine increases the azetidine ring’s electrophilicity, enhancing interactions with target enzymes (e.g., proteases) .

- Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles in preclinical studies .

- Comparative Studies : Non-fluorinated analogs show 30% lower binding affinity to neuraminidase targets, highlighting fluorine’s role .

Q. What strategies resolve contradictions in biological activity data between this compound and its non-azetidine analogs?

- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to compare binding modes with targets like GPCRs .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to differentiate steric vs. electronic effects .

- SAR Studies : Systematic substitution of the azetidine ring identifies critical pharmacophores .

Table 2 : Biological Activity Comparison

| Compound | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂) | Reference |

|---|---|---|---|

| Fluorinated Azetidine | 12 ± 2 | 4.5 h | |

| Non-Fluorinated Analog | 45 ± 5 | 1.2 h |

Q. What challenges arise in maintaining stereochemical integrity during aminomethylation, and how are they addressed?

- Racemization Risk : Basic conditions during aminomethylation can epimerize chiral centers. Use mild bases (e.g., DIPEA) and low temperatures .

- Chiral Auxiliaries : Temporarily introduce chiral ligands (e.g., BINOL) to control configuration .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.